molecular formula C6H7NO3S B1593927 3-Hydroxybenzenesulfonamide CAS No. 20759-40-4

3-Hydroxybenzenesulfonamide

Cat. No.: B1593927
CAS No.: 20759-40-4
M. Wt: 173.19 g/mol
InChI Key: OQPPWRYNXRWUAQ-UHFFFAOYSA-N
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Description

3-Hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H7NO3S. It is a derivative of benzenesulfonamide, where a hydroxyl group is attached to the benzene ring at the third position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxybenzenesulfonamide can be synthesized through the reaction of 3-hydroxybenzene-1-sulfonyl chloride with aqueous ammonia. The reaction typically involves dissolving 3-hydroxybenzene-1-sulfonyl chloride in tetrahydrofuran (THF) and then adding a 7M aqueous ammonia solution. The mixture is stirred for about an hour, concentrated under vacuum, and then taken up in ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the sulfonation of phenol derivatives followed by amination. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters depending on the substituent introduced.

Scientific Research Applications

3-Hydroxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxybenzenesulfonamide, particularly in its role as a carbonic anhydrase inhibitor, involves the coordination of the sulfonamide group with the zinc ion in the enzyme’s active site. This interaction inhibits the enzyme’s activity by preventing the hydration of carbon dioxide, which is crucial for various physiological functions .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxybenzenesulfonamide is unique due to the presence of both a hydroxyl and a sulfonamide group on the benzene ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a biochemical probe and industrial intermediate.

Biological Activity

3-Hydroxybenzenesulfonamide, also known as sulfanilamide, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and comparative analyses.

Chemical Structure and Properties

This compound has the molecular formula C6H7NO3S. It features a hydroxyl group and a sulfonamide functional group, which contribute to its biological activity. The presence of these functional groups allows for unique interactions with various biological targets.

PropertyValue
Molecular FormulaC6H7NO3S
Molecular Weight175.19 g/mol
Functional GroupsHydroxyl, Sulfonamide
SolubilitySoluble in water

The primary mechanism of action for this compound is its role as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting DHPS, this compound disrupts bacterial growth and proliferation, making it effective against various bacterial strains .

Additionally, this compound has shown anti-inflammatory properties, likely due to its structural similarities with other sulfonamides that exhibit similar effects . Its dual functional groups allow it to interact with multiple biological pathways, enhancing its pharmacological profile.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to traditional sulfonamides .

  • MIC Values :
    • E. coli: 6.72 mg/mL
    • S. aureus: 6.63 mg/mL

These findings indicate that the compound can effectively inhibit bacterial growth and may serve as a potential treatment option for bacterial infections.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. In vivo studies have shown that it can significantly reduce inflammation in models such as carrageenan-induced rat paw edema . The percentage inhibition observed was notable:

  • Inhibition Rates :
    • 1 hour: 94.69%
    • 2 hours: 89.66%
    • 3 hours: 87.83%

This suggests that the compound may be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the compound's effectiveness against multiple bacterial strains, confirming its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research demonstrated significant reductions in inflammation markers in animal models treated with varying doses of the compound .
  • Enzyme Inhibition : In vitro studies reported over 93% inhibition of α-amylase at concentrations of 100 µg/mL, indicating potential applications in managing diabetes by regulating carbohydrate metabolism .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructure FeaturesUnique Biological Activity
4-Amino-3-hydroxybenzenesulfonamide Contains an amino groupEnhanced antibacterial activity
Sulfanilamide Simple sulfanilamide structureWidely used as an antibiotic
N-Hydroxybenzenesulfonamide Lacks hydroxyl substitutionPrimarily used as a reagent for organic synthesis

The structural differences among these compounds contribute to variations in their biological activities and therapeutic applications.

Properties

IUPAC Name

3-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPPWRYNXRWUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348454
Record name 3-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20759-40-4
Record name 3-hydroxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxybenzene-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-aminobenzenesulfonamide (2.35 g, 13.6 mmol) in 30% sulfuric acid (18 mL) stirred in a 0° C. ice-water bath was added dropwise a solution of sodium nitrite (1.22 g, 17.7 mmol) in water (10 mL). The resulting reaction solution continued to stir in an ice-water bath for 30 min. The solution was then stirred in a 100° C. oil bath for 30 min. After cooling to room temperature, the reaction solution was partitioned between ethyl acetate and brine. After shaking, the aqueous phase was extracted with ethyl acetate. The combined ethyl acetate phases were dried over sodium sulfate, filtered, and concentrated to a yellow solid (2.11 g, 89% yield).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
89%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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